2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one is a complex organic compound with a unique structure that includes a bromine atom and a cyclopropane ring fused to an indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by cyclization to form the cyclopropane ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism by which 2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one exerts its effects involves interactions with various molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its structure allows it to participate in cycloaddition reactions, which are important in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6a-Dihydrocyclopropa[a]inden-6(1aH)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Iodo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one:
Uniqueness
2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and other research applications.
Eigenschaften
Molekularformel |
C10H7BrO |
---|---|
Molekulargewicht |
223.07 g/mol |
IUPAC-Name |
2-bromo-1a,6a-dihydro-1H-cyclopropa[a]inden-6-one |
InChI |
InChI=1S/C10H7BrO/c11-8-3-1-2-5-9(8)6-4-7(6)10(5)12/h1-3,6-7H,4H2 |
InChI-Schlüssel |
PZLKGKLADWXNKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C(=O)C3=C2C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.